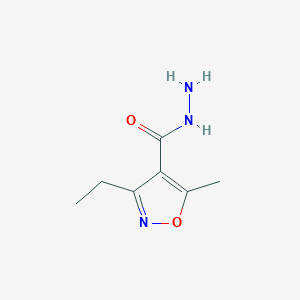
3-Ethyl-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-oxidant properties . The structure of this compound consists of an isochromen-1-one core with an ethyl group attached at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-isochromen-1-one can be achieved through various methods. One common approach involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free method yields highly functionalized 3-isochromanones under mild reaction conditions . Another method involves the heterocyclization of 3-(2-bromoacetyl)-1H-isochromen-1-one to form various derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-isochromen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-Ethyl-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Ethyl-isochromen-1-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes or receptors involved in inflammatory and oxidative processes . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its anti-oxidant and anti-platelet activities.
3-(1-(3-Benzoylphenyl)ethyl)-1H-isochromen-1-one: Exhibits better anti-oxidant and anti-inflammatory activity compared to other derivatives.
Uniqueness: 3-Ethyl-isochromen-1-one stands out due to its specific ethyl substitution, which can influence its pharmacological properties and reactivity compared to other isochromen-1-one derivatives.
Properties
CAS No. |
26477-57-6 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-ethylisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-9-7-8-5-3-4-6-10(8)11(12)13-9/h3-7H,2H2,1H3 |
InChI Key |
XSQAJRXOZBNXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


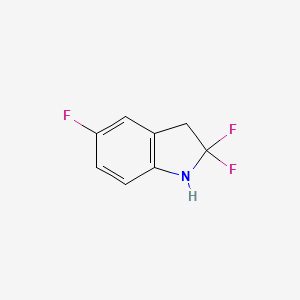
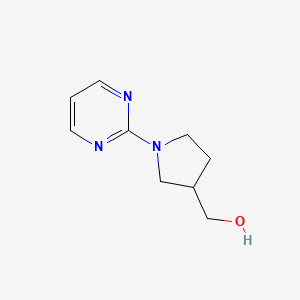
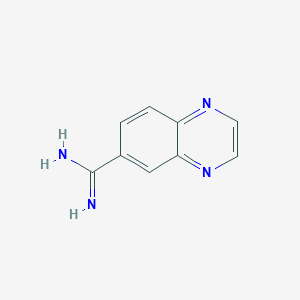
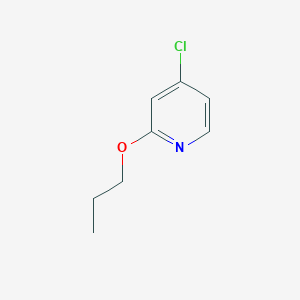
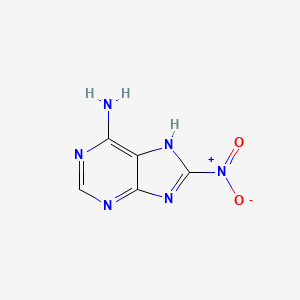


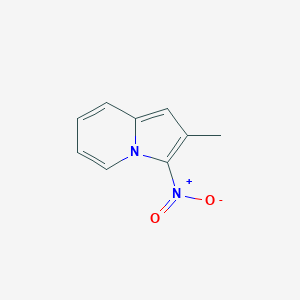

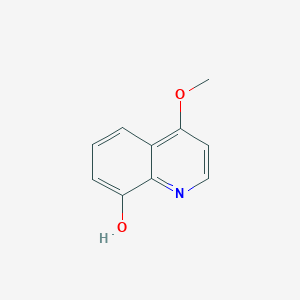

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

